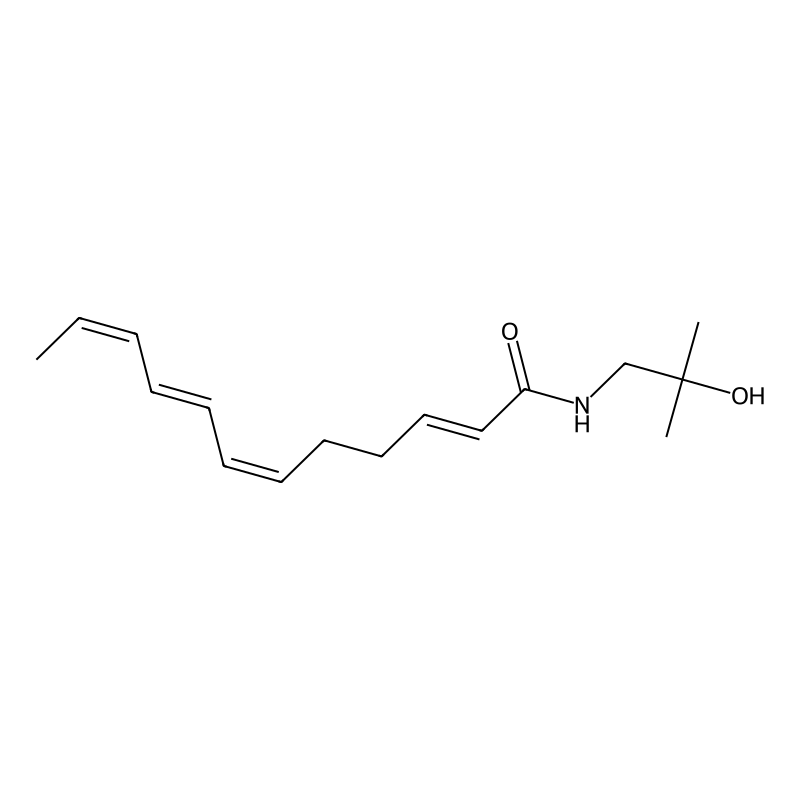Hydroxy-alpha-sanshool

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Analgesic Properties
Hydroxy-alpha-sanshool (HAS) has been shown to possess analgesic properties, meaning it may help relieve pain. It works by activating transient receptor potential cation channels of subfamily V member 1 (TRPV1) and transient receptor potential cation channel subfamily A member 1 (TRPA1) in sensory neurons []. These channels are involved in pain perception. Studies suggest that HAS may be particularly effective against certain types of pain, such as inflammatory pain []. However, more research is needed to fully understand its potential as a pain reliever.
Anti-inflammatory Effects
Research suggests that HAS may have anti-inflammatory properties. Studies have shown that it can reduce inflammation in various models, including neurogenic inflammation []. The mechanism by which HAS exerts these effects is not fully elucidated, but it may involve suppressing the activity of specific sensory neurons involved in inflammatory pain signaling [].
Other Potential Applications
In addition to its analgesic and anti-inflammatory properties, HAS is being investigated for its potential applications in other areas:
- Antioxidant activity: HAS has been shown to exhibit antioxidant properties, which may help protect cells from damage caused by free radicals.
- Antitumor effects: Some studies suggest that HAS may have antitumor properties, but further research is needed to confirm this.
- Anti-obesity and anti-hyperlipidemic effects: HAS may have potential benefits for managing obesity and high blood lipids by reducing oxidative stress in the liver.
Hydroxy-alpha-sanshool is a bioactive compound primarily found in the Sichuan peppercorn, derived from plants in the genus Zanthoxylum. This molecule is notable for inducing a characteristic numbing and tingling sensation, often described as a "mouthfeel" associated with Sichuan cuisine. The name "sanshool" originates from the Japanese term for Japanese pepper, sanshō (山椒), with the suffix -ol indicating its classification as an alcohol .
- Wittig Reaction: This reaction is crucial in synthesizing hydroxy-alpha-sanshool from simpler precursors, allowing for the construction of its carbon skeleton .
- Steam Distillation: Employed for its extraction from plant materials, this method involves heating dried fruit peels in a mixture of alcohol and water to isolate hydroxy-alpha-sanshool effectively .
Hydroxy-alpha-sanshool exhibits several biological activities, including:
- Sensory Activation: It activates sensory neurons by targeting TRPV1 and TRPA1 channels, which are involved in pain and temperature sensation. Additionally, it inhibits KCNK potassium channels, contributing to its unique sensory effects .
- Anti-inflammatory Effects: Studies indicate that hydroxy-alpha-sanshool possesses anti-inflammatory properties, potentially through modulation of signaling pathways like NF-κB/STAT3 .
- Antioxidant Properties: It has shown protective effects against oxidative stress in cellular models, indicating potential therapeutic applications .
The synthesis of hydroxy-alpha-sanshool has been achieved through several methods:
- Wittig Reaction: A six-step synthetic route using commercially available starting materials has been developed. The process involves constructing the carbon framework necessary for the compound's structure .
- Extraction Techniques: Hydroxy-alpha-sanshool can be isolated from Zanthoxylum species using steam distillation methods, yielding approximately 60% of the desired product .
Hydroxy-alpha-sanshool has various applications:
- Culinary Uses: Its unique numbing flavor makes it a popular ingredient in Asian cuisines, particularly in Sichuan dishes.
- Pharmaceuticals: Due to its anti-inflammatory and antioxidant properties, it is being explored for potential therapeutic uses in treating conditions like acne and other inflammatory diseases .
- Cosmetics: Its sensory properties are being investigated for use in cosmetic formulations aimed at enhancing skin sensations and treatment efficacy .
Research has focused on how hydroxy-alpha-sanshool interacts with different biological systems:
- Nerve Fiber Activation: Studies have shown that hydroxy-alpha-sanshool selectively activates dorsal root ganglion neurons, indicating its role in sensory perception .
- Channel Inhibition: It primarily inhibits two-pore potassium channels (KCNK3, KCNK9, KCNK18), which may explain its unique sensory effects compared to other compounds like capsaicin .
Hydroxy-alpha-sanshool shares similarities with several other compounds but remains unique due to its specific sensory effects and biological activities. Here are some comparable compounds:
| Compound | Source | Key Features |
|---|---|---|
| Capsaicin | Chili Peppers | Activates TRPV1; known for heat sensation |
| Beta-Sanshool | Zanthoxylum species | Similar numbing effect but less potent than hydroxy-alpha-sanshool |
| Isobutylalkenyl Amide | Synthetic analog | Mimics some sensory effects but differs structurally |
| Hydroxy-beta-sanshool | Zanthoxylum bungeanum | Similar chemical structure but different sensory profile |
Hydroxy-alpha-sanshool's unique combination of activating specific nerve fibers while inhibiting potassium channels distinguishes it from these similar compounds, making it a subject of interest in both culinary and medicinal fields.








